molecular formula ClH4N B120650 Ammonium-15N chloride CAS No. 39466-62-1

Ammonium-15N chloride

Cat. No.: B120650
CAS No.: 39466-62-1
M. Wt: 54.48 g/mol
InChI Key: NLXLAEXVIDQMFP-IEOVAKBOSA-N
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Description

Isotope labelled analogue of Ammonium Chloride, an inorganic compound typically used in flavouring agents and nitrogen source in fertilizers.

Properties

IUPAC Name

azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.H3N/h1H;1H3/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXLAEXVIDQMFP-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH4+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

54.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39466-62-1
Record name Ammonium 15N chloride,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium ammonium phosphate and ammonium chloride are prepared from an ammonium phosphate (e.g., diammonium phosphate) and sodium chloride in water. The crystallization of sodium ammonium phosphate may take place between -10° C. to 40° C. Using the present invention, technical grade sodium ammonium phosphate and ammonium chloride can be produced from fertilizer grade diammonium phosphate.
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Synthesis routes and methods II

Procedure details

Vanadates, such as butyl vanadate, have been prepared by reacting vanadium oxytrichloride with an excess of butyl alcohol in the presence of ammonia to form butyl vanadate and ammonium chloride. The butyl vanadate solution was separated from the ammonium chloride crystals by filtration. However, since the crystalline ammonium chloride has a tendency to plug the filter, it is difficult to filter off the butyl vanadate. Moreover, the filtration step must be conducted in a closed system to prevent hydrolysis of the butyl vanadate, thus resulting in an expensive process.
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butyl vanadate
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Synthesis routes and methods III

Procedure details

There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period, 50.8 kg (2.983 k moles) of ammonia gas, while maintaining a temperature of 10° to 45° C., to a mixture of 1225 kg of a 22.3% solution of cyanuric chloride (273.1 kg; 1.481 k moles) in toluene at 45° C. There is obtained a thick reaction mass of 2-amino-4,6-dichloro-1,3,5-triazine and ammonium chloride. The mixture is cooled to 5°-10° C. and 334 kg of methanol is added. There is obtained a mixture which is referred to hereinafter as the "first mixture."
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50.8 kg
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273.1 kg
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Synthesis routes and methods IV

Procedure details

0.7 g (2.02 mmol) of N-cyano-N'-2-(imidazol-4-yl)ethyl-N"-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine are heated under reflux in 30 ml of 18% hydrochloric acid for 6 hours and evaporated to dryness, leaving 0.98 g (100%) of a turbid oil of ammonium chloride and N-[2-(imidazol-4-yl)ethyl]-N'-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine trihydrochloride as residue.
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N-cyano-N'-2-(imidazol-4-yl)ethyl-N"-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine
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0.7 g
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30 mL
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Synthesis routes and methods V

Procedure details

A mixture of 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester and lithium hydroxide monohydrate (2.0 mmol, 84 mg) was diluted with a 2:1 mixture of THF:H2O (6 mL), and the resulting reaction was allowed to stir at room temperature for about 15 hours. The reaction mixture was then acidified using aqueous HCl (1 M, 10 mL), then dried via lyophilization to provide 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid as an ammonium chloride salt. HPLC-MS RT. 1.37 minutes; mass calculated for formula C11H9NO3S 235.03, observed LCMS m/z 236.10 (M+H).
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lithium hydroxide monohydrate
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84 mg
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6 mL
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10 mL
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Q & A

Q1: What makes ammonium-15N chloride a useful reagent in organic synthesis?

A: this compound acts as a valuable source of 15N for introducing this stable isotope into various organic molecules. This is particularly useful for synthesizing 15N-labeled compounds for applications like Electron Paramagnetic Resonance (EPR) spin trapping [, ].

Q2: Can you provide an example of a successful synthesis utilizing this compound?

A: A convenient four-step synthesis of C-phenyl N-tert-butyl[15N]nitrone (PBN-15N) utilizes this compound as the starting material []. This method also produces 2-methyl-2-[15N]nitropropane, a versatile intermediate for synthesizing other 15N-enriched spin traps.

Q3: Why is 15N incorporation beneficial in EPR spin trapping?

A: Incorporating 15N into spin traps like PBN leads to increased sensitivity in EPR spectroscopy [, ]. This is because the 15N hyperfine splitting constant (15N-hfsc) is larger than the 14N-hfsc by approximately 40% []. The larger 15N-hfsc enhances the resolution of EPR spectra and improves the identification of different radical adducts within a system.

Q4: Besides spin trapping, are there other applications for this compound?

A: this compound can be employed in the synthesis of other 15N-labeled heterocycles. For instance, it serves as a reagent in a convenient one-step synthesis of pyridine-15N through an acid-catalyzed condensation reaction with 2-ethoxy-3,4-dihydro-2H-pyran or pentanedial [].

Q5: What analytical techniques are relevant when working with this compound and the resulting 15N-labeled compounds?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterizing 15N-labeled compounds. Additionally, Electron Paramagnetic Resonance (EPR) spectroscopy plays a vital role in studying the spin trapping abilities of compounds like PBN-15N [, ].

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